![molecular formula C13H15NO B2383322 (1'R,4R)-螺[2,3-二氢-1H-萘-4,2'-环丙烷]-1'-甲酰胺 CAS No. 2287237-23-2](/img/structure/B2383322.png)
(1'R,4R)-螺[2,3-二氢-1H-萘-4,2'-环丙烷]-1'-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to a dihydronaphthalene moiety, with a carboxamide functional group attached to the cyclopropane ring. The stereochemistry of the compound is defined by the (1’R,4R) configuration, indicating the specific spatial arrangement of the atoms.
科学研究应用
Chemistry
In chemistry, (1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The carboxamide group is a common motif in pharmaceuticals, and modifications to the spirocyclic structure could yield compounds with desirable pharmacological properties.
Industry
In industry, (1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide may find applications in the synthesis of advanced materials, such as polymers or specialty chemicals. Its unique structure could impart specific properties to these materials, enhancing their performance in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of a suitable naphthalene derivative, followed by functional group transformations to introduce the carboxamide group. The reaction conditions often require the use of catalysts, such as transition metal complexes, and specific reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
作用机制
The mechanism of action of (1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure and carboxamide group can engage in specific binding interactions, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific biological context.
相似化合物的比较
Similar Compounds
- Spiro[2,3-dihydro-1H-indene-4,2’-cyclopropane]-1’-carboxamide
- Spiro[2,3-dihydro-1H-benzofuran-4,2’-cyclopropane]-1’-carboxamide
- Spiro[2,3-dihydro-1H-isoquinoline-4,2’-cyclopropane]-1’-carboxamide
Uniqueness
(1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide is unique due to its specific stereochemistry and the presence of the naphthalene moiety. This combination of features distinguishes it from other spirocyclic compounds and contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
(1'R,4R)-spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-12(15)11-8-13(11)7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6,11H,3,5,7-8H2,(H2,14,15)/t11-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXXNVLCOUTFAV-AAEUAGOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CC3C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@]3(C1)C[C@H]3C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2383242.png)
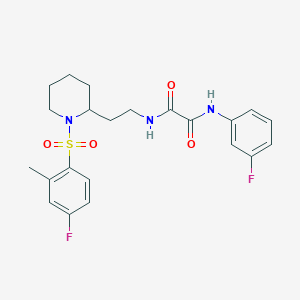
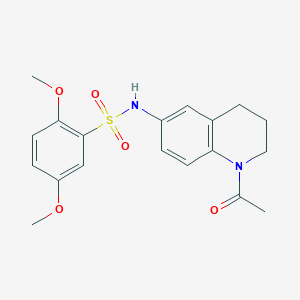
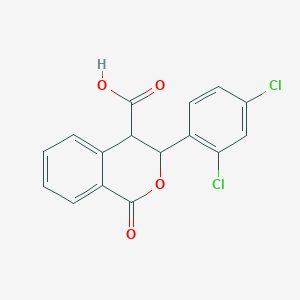
![7-Fluoro-3-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383248.png)
![N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2383249.png)
![(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2383250.png)
![2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2383252.png)
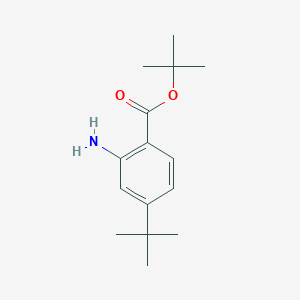
![{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2383255.png)
![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2383256.png)
![4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2383257.png)
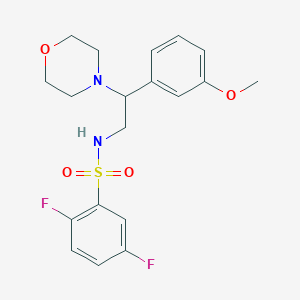
![3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383261.png)
